molecular formula C11H9NO4 B5772653 6-methoxy-2-oxo-2H-chromene-3-carboxamide

6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5772653
M. Wt: 219.19 g/mol
InChI Key: BNEQGHGXZZFVBV-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as coumarin-3-carboxamide, is a chemical compound with a wide range of applications in scientific research. It belongs to the coumarin family of compounds and is a derivative of the natural product coumarin. In

Scientific Research Applications

Structural Analysis

The structural properties of related chromene compounds have been extensively studied. For example, the synthesis and crystal structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including a polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, have been analyzed (Reis et al., 2013). These studies are vital for understanding the molecular interactions and potential applications of such compounds in various fields.

Fluorescent Probes

Chromene derivatives, including those similar to 6-methoxy-2-oxo-2H-chromene-3-carboxamide, have been proposed as novel fluorescent probes. A study by Bekhradnia et al. (2016) reported an efficient method for preparing nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors, specifically for detecting Cu(2+) ions in aqueous solutions (Bekhradnia et al., 2016).

Fluorescence Properties

The fluorescence properties of chromene-based compounds have been a subject of interest. For instance, Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids and investigated their fluorescence properties in both ethanol solution and solid state, highlighting the potential for various applications, including as fluorescent markers (Shi et al., 2017).

Antibacterial and Antifungal Properties

A variety of chromene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For example, Mahesh et al. (2022) synthesized new oxadiazole derivatives containing the 2H-chromen-2-one moiety and assessed their potential as antimicrobial agents (Mahesh et al., 2022).

G Protein-Coupled Receptor Studies

Chromene compounds have also been used in the study of G protein-coupled receptors (GPCRs). Thimm et al. (2013) synthesized a tritium-labeled 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid to study the orphan GPCR GPR35, demonstrating its potential in receptor-ligand interaction studies (Thimm et al., 2013).

Electronic Properties

Studies have also focused on the electronic properties of chromene derivatives. Evecen and Tanak (2016) conducted quantum chemical studies on (6-Methoxy-2-oxo-2H-chromen-4-yl)-methyl pyrrolidine-1-carbodithioate, exploring its molecular structure, spectroscopic, and electronic properties, which are crucial for understanding its potential applications in electronic devices and materials science (Evecen & Tanak, 2016).

Photoluminescence Materials

Chromene derivatives have also been explored for their photoluminescence properties. Shi and Zhang (2020) synthesized water-soluble sodium 8-carboxy-7-hydroxy-6-oxo-6H-benzo[c]chromene-2-sulfonates, demonstrating their strong photoluminescence and potential application in detecting Fe3+ ions (Shi & Zhang, 2020).

Properties

IUPAC Name

6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEQGHGXZZFVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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